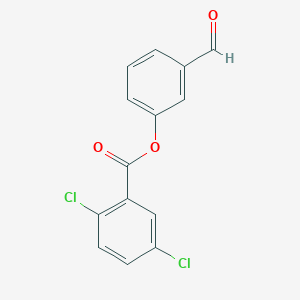
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities. MPB is a white crystalline powder that is soluble in organic solvents and has a melting point of 259-263°C.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and inflammation. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis, and the improvement of cognitive function. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to have antioxidant properties and to reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of specific enzymes and pathways. However, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, including the investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide and to evaluate its safety and efficacy in humans. In addition, the development of new analogs and derivatives of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Furthermore, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-15-11-13-17(14-12-15)24(21,22)20-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14,20H,1H3 |
Clave InChI |
ISPPZKXCELSYHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




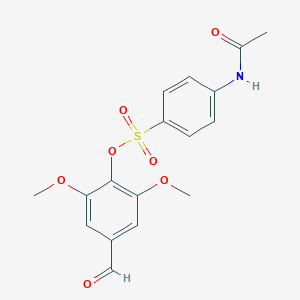
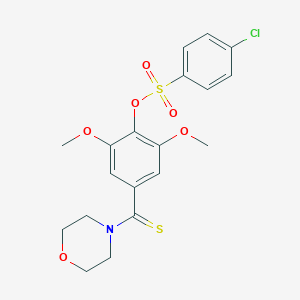
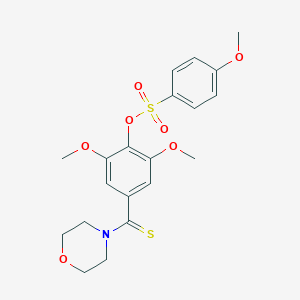
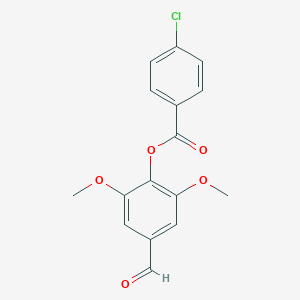
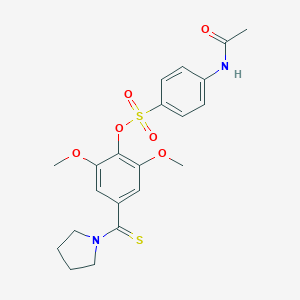
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)
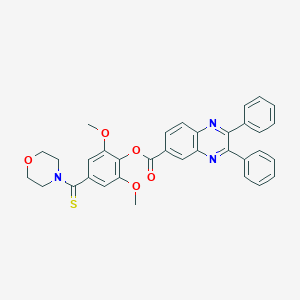
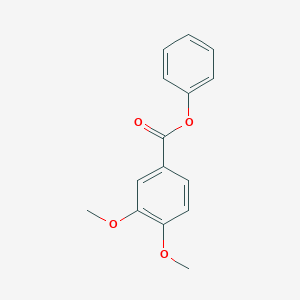
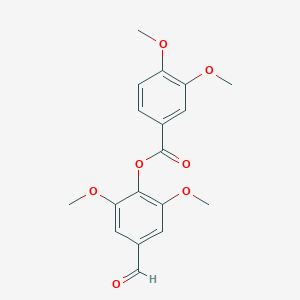
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

